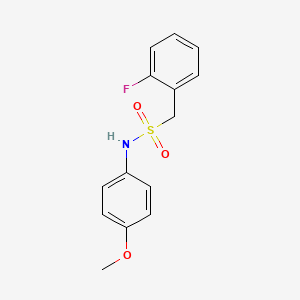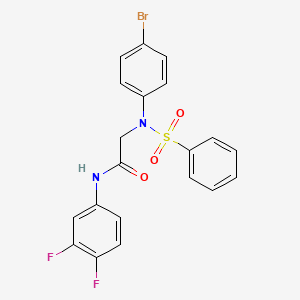
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as FMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is still not fully understood. However, it has been suggested that 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in lab experiments is its high potency and selectivity. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have a much higher potency and selectivity than other sulfonamide derivatives. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For research on 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide include investigating its potential therapeutic effects in other diseases and optimizing its synthesis method and solubility.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been tested in vitro and in vivo for its activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has also been tested for its anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-8-6-12(7-9-13)16-20(17,18)10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBUQVQUKCIDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-bromo-2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4844721.png)
![5-(2-chloro-6-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4844727.png)

![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)

![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)

![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)
![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)